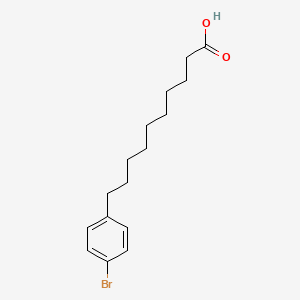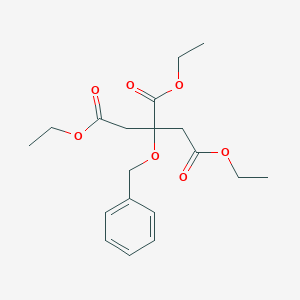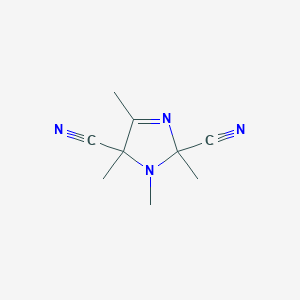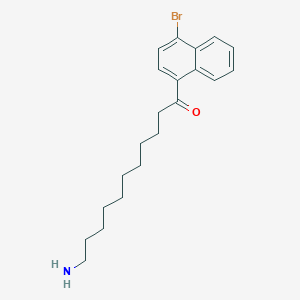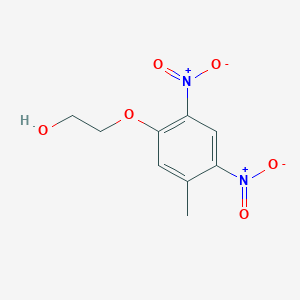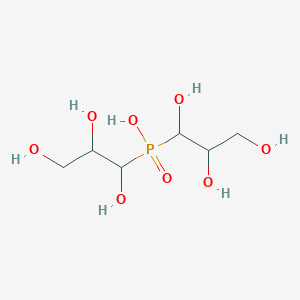
Bis(1,2,3-trihydroxypropyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,2,3-trihydroxypropyl)phosphinic acid: is a chemical compound characterized by the presence of two 1,2,3-trihydroxypropyl groups attached to a phosphinic acid moiety
Méthodes De Préparation
The synthesis of bis(1,2,3-trihydroxypropyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is typically carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Bis(1,2,3-trihydroxypropyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydroxyl groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(1,2,3-trihydroxypropyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it has potential applications in drug design and development due to its bioisosteric properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases. In industry, it is used in the production of polymers and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of bis(1,2,3-trihydroxypropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can influence various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in both biological and chemical systems .
Comparaison Avec Des Composés Similaires
Bis(1,2,3-trihydroxypropyl)phosphinic acid can be compared with other similar compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid and sodium phenylphosphinate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and chemical properties. This uniqueness makes it suitable for applications where other phosphinic acids may not be as effective .
Propriétés
Numéro CAS |
112162-67-1 |
|---|---|
Formule moléculaire |
C6H15O8P |
Poids moléculaire |
246.15 g/mol |
Nom IUPAC |
bis(1,2,3-trihydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C6H15O8P/c7-1-3(9)5(11)15(13,14)6(12)4(10)2-8/h3-12H,1-2H2,(H,13,14) |
Clé InChI |
JIUWKMSLWHJLFG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(O)P(=O)(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

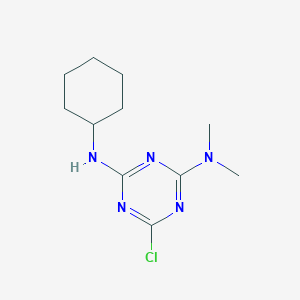

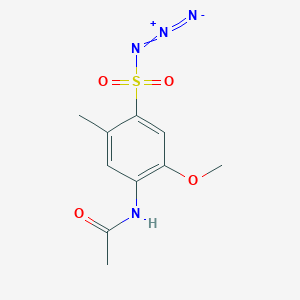
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
